Structural Uniqueness and Substitution-Specific RORγ Modulation Potential
The target compound's substitution pattern (1-benzoyl and 7-(4-methoxybenzenesulfonamide)) is absent from the published SAR of potent RORγt inverse agonists, where optimal activity requires specific sulfonamide N-substitution. Publicly available patent data (US 20140088094) exemplifies extensive variations around the tetrahydroquinoline core but does not claim the exact 4-methoxy derivative, placing this compound as a distinct, niche chemical probe [1]. In contrast, a closely related analog, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-ethyl-2-methoxybenzenesulfonamide (CAS 946290-37-5), bears an additional ethyl substituent, resulting in a higher molecular weight (450.6 vs 422.5 g/mol) and altered lipophilicity, which would impact its pharmacokinetic profile . Direct quantitative biological comparison data for the target compound is currently unavailable in the open literature.
| Evidence Dimension | Structural identity and molecular weight |
|---|---|
| Target Compound Data | MW: 422.5 g/mol; Substituent: 4-methoxy |
| Comparator Or Baseline | CAS 946290-37-5: MW: 450.6 g/mol; Substituent: 5-ethyl-2-methoxy |
| Quantified Difference | MW difference: +28.1 g/mol for comparator; Additional ethyl group alters lipophilicity and steric bulk |
| Conditions | Chemical structure comparison based on vendor datasheets (ChemSrc) |
Why This Matters
Procurement of the exact molecular weight and substitution pattern is critical for SAR studies, as even minor structural deviations (e.g., an ethyl group) can lead to different off-target profiles and solubility, invalidating cross-compound comparisons.
- [1] N-SULFONYLATED TETRAHYDROQUINOLINES AND RELATED BICYCLIC COMPOUNDS FOR INHIBITION OF RORgamma ACTIVITY AND THE TREATMENT OF DISEASE. US Patent 20140088094, filed November 8, 2011. View Source
